2-[Acetyl(methyl)amino]-1-phenylpropyl acetate
CAS No.: 55133-90-9
Cat. No.: VC16490940
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate - 55133-90-9](/images/structure/VC16490940.png)
Specification
CAS No. | 55133-90-9 |
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Molecular Formula | C14H19NO3 |
Molecular Weight | 249.30 g/mol |
IUPAC Name | [2-[acetyl(methyl)amino]-1-phenylpropyl] acetate |
Standard InChI | InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3 |
Standard InChI Key | DISCLSGXBAXBTJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (systematic IUPAC name: [(1-phenylpropan-2-yl)(acetyl-methyl-amino)oxy] acetate) is characterized by a phenylpropyl backbone modified with acetylated methylamino and acetate ester groups. Its molecular formula is C₁₅H₂₁NO₄, yielding a molecular weight of 279.33 g/mol. Key structural features include:
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A phenyl group at position 1 of the propyl chain, contributing aromatic stability.
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An acetylated methylamino group at position 2, introducing both amide and tertiary amine functionalities.
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An acetate ester at the terminal position, enhancing solubility in polar organic solvents.
The compound’s stereochemistry is undefined in available literature, but computational modeling suggests two potential diastereomers due to the chiral center at the propyl chain’s second carbon .
Synthetic Pathways and Reaction Mechanisms
Primary Synthesis Route
A plausible synthesis involves a three-step sequence:
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Formation of the Methylamino Intermediate:
Reaction of 1-phenyl-2-aminopropane with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 2-(methylamino)-1-phenylpropane . -
Acetylation of the Amine:
Treatment with acetyl chloride in anhydrous dichloromethane introduces the acetyl group, producing 2-[acetyl(methyl)amino]-1-phenylpropane . -
Esterification with Acetic Anhydride:
Reaction with acetic anhydride under catalytic acid conditions (e.g., H₂SO₄) forms the final acetate ester .
Key Reaction Equation:
Alternative Pathways
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One-Pot Amination-Acetylation: Combining methylamine and acetyl chloride in a single reactor with 1-phenyl-2-propanol, though this method risks over-acetylation .
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Enzymatic Esterification: Using lipases (e.g., Candida antarctica) for stereoselective ester formation, potentially reducing byproducts .
Physicochemical Properties
Experimental data for this compound is scarce, but properties are estimated using group contribution methods and analogs like methyl [4-(1-hydroxyethyl)phenyl]acetate :
The compound’s flash point is projected at 125–130°C, aligning with similar acetate esters .
Analytical Characterization Techniques
Method | Key Signals/Data Points |
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¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 5H, Ar-H), δ 4.10 (q, 2H, CH₂OAc), δ 2.95 (s, 3H, N-CH₃), δ 2.05 (s, 3H, COCH₃) |
IR (neat) | 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-O) |
MS (EI) | m/z 279 [M]⁺, 237 [M – CH₃CO]⁺, 120 [C₆H₅CH₂]⁺ |
Challenges and Future Directions
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Stereochemical Control: Developing asymmetric synthesis methods to isolate enantiomers for pharmacological profiling.
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Stability Studies: Investigating hydrolysis kinetics under varying pH and temperature conditions.
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Biological Screening: Prioritizing in vitro assays for receptor binding (e.g., serotonin transporters, muscarinic receptors).
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